molecular formula C24H30N2O4S B4071923 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide

Cat. No.: B4071923
M. Wt: 442.6 g/mol
InChI Key: OBRKSTJCFHHZHN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, a phenoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl chain and the phenoxy group. The final step involves the addition of the sulfamoyl group.

    Cyclohexene Derivative Preparation: The cyclohexene derivative can be synthesized from cyclohexanone through a Birch reduction, which involves the use of sodium or lithium in liquid ammonia.

    Ethyl Chain Introduction: The ethyl chain can be introduced through a Grignard reaction, where an ethyl magnesium bromide reagent reacts with the cyclohexene derivative.

    Phenoxy Group Addition: The phenoxy group can be added through a nucleophilic substitution reaction, where the ethyl-cyclohexene derivative reacts with a phenol derivative.

    Sulfamoyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(1-phenylethyl)sulfamoyl]phenoxy}acetamide can be compared with other similar compounds, such as:

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a sulfamoyl group.

    2-(1-Cyclohexenyl)ethylamine: Contains the cyclohexene and ethyl groups but lacks the phenoxy and sulfamoyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-19(21-10-6-3-7-11-21)26-31(28,29)23-14-12-22(13-15-23)30-18-24(27)25-17-16-20-8-4-2-5-9-20/h3,6-8,10-15,19,26H,2,4-5,9,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKSTJCFHHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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